molecular formula C10H8F3NO2 B3386969 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene CAS No. 781-89-5

1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene

Cat. No.: B3386969
CAS No.: 781-89-5
M. Wt: 231.17 g/mol
InChI Key: ZGTFTHNTJHWLGZ-VOTSOKGWSA-N
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Description

1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene is a nitroalkene compound of interest in organic and medicinal chemistry research. Its core structure shares characteristics with phenyl-2-nitropropene (P2NP), a known precursor and building block in chemical synthesis . Compounds of this class are typically investigated for their role as intermediates in the synthesis of more complex molecules, particularly through reduction reactions to access pharmacologically relevant amines or through condensation reactions to create novel chemical entities . The presence of both the nitro group and the trifluoromethyl substituent on the aromatic ring makes this a valuable scaffold for developing compounds with unique electronic and steric properties. It may find application in materials science research and in the development of new synthetic methodologies. This product is intended for research and development purposes in a controlled laboratory setting only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this compound with appropriate precautions, as nitroalkenes can be skin and eye irritants .

Properties

IUPAC Name

1-[(E)-2-nitroprop-1-enyl]-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-7(14(15)16)6-8-4-2-3-5-9(8)10(11,12)13/h2-6H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTFTHNTJHWLGZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1C(F)(F)F)/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene, with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol, is a compound of interest in medicinal chemistry due to its unique structural features, particularly the nitro and trifluoromethyl groups. These functional groups are known to impart various biological activities, making this compound a candidate for research in pharmacology and toxicology.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : 1-[(E)-2-nitroprop-1-enyl]-2-(trifluoromethyl)benzene
  • Molecular Formula : C10H8F3NO2
  • Molecular Weight : 231.17 g/mol
  • CAS Number : 781-89-5

The presence of the nitro group (–NO2) is significant as it can participate in redox reactions, influencing the compound's biological interactions.

Biological Activity Overview

Nitro-containing compounds, including this compound, exhibit a diverse range of biological activities:

  • Antimicrobial Activity : Nitro compounds are known for their effectiveness against various microorganisms. The mechanism often involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cell death. For instance, metronidazole, a well-known nitro compound, operates through similar mechanisms .
  • Antineoplastic Properties : Some nitro compounds have been identified as potential anticancer agents. They may exert their effects by inducing apoptosis in cancer cells or inhibiting specific enzymes involved in tumor growth .
  • Anti-inflammatory Effects : Research indicates that nitro groups can influence inflammatory pathways, potentially leading to therapeutic applications in conditions like arthritis or other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialReduction to toxic intermediates that damage DNA
AntineoplasticInduction of apoptosis and inhibition of tumor growth
Anti-inflammatoryModulation of inflammatory pathways and inhibition of pro-inflammatory cytokines

Detailed Findings

Recent studies have highlighted the dual role of nitro groups as both pharmacophores and toxicophores. The reduction of the nitro group can lead to the formation of various intermediates that may have either therapeutic or toxic effects depending on their interactions with biomolecules .

For example, a study focused on a series of nitro compounds demonstrated that those with specific structural configurations exhibited potent inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests that modifications to the nitro group could enhance anti-inflammatory activity while minimizing toxicity .

Scientific Research Applications

Medicinal Chemistry

The presence of the nitro group in 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene is notable for its potential biological activities:

  • Antimicrobial Activity : Nitro compounds are known for their effectiveness against various microorganisms. The mechanism often involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cell death. This property is similar to established antimicrobial agents like metronidazole.
  • Antineoplastic Properties : Some studies suggest that nitro-containing compounds may act as anticancer agents by inducing apoptosis in cancer cells or inhibiting tumor growth-related enzymes.
  • Anti-inflammatory Effects : Research indicates that nitro groups can influence inflammatory pathways, which may lead to therapeutic applications in treating conditions such as arthritis.

Synthetic Organic Chemistry

The compound serves as a useful intermediate in the synthesis of other complex molecules. Its trifluoromethyl group is particularly valuable due to the unique properties imparted by fluorine, including increased lipophilicity and metabolic stability.

  • Retrosynthesis Analysis : Advanced synthesis planning tools can predict feasible synthetic routes for this compound, enabling chemists to streamline the synthesis of target compounds.

Case Studies and Research Findings

Recent studies have explored the dual role of nitro groups as both pharmacophores and toxicophores. The reduction of the nitro group can lead to various intermediates with either therapeutic or toxic effects depending on their interactions with biomolecules:

Case Study 1: Antimicrobial Mechanism

A study demonstrated that certain nitro compounds exhibit potent antimicrobial activity through DNA binding mechanisms. The structural modifications of the nitro group significantly affected their efficacy against specific bacterial strains.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on a series of nitro compounds, revealing that those with specific structural configurations exhibited significant inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This finding suggests that modifications to the nitro group could enhance anti-inflammatory activity while minimizing toxicity.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against various microorganisms; mechanism involves DNA binding
AntineoplasticPotential anticancer agent; induces apoptosis or inhibits tumor growth
Anti-inflammatoryInhibits COX enzymes; potential therapeutic applications in inflammatory diseases

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous nitro- and trifluoromethyl-substituted benzene derivatives. Key distinctions arise from substituent positions, electronic effects, and molecular geometry.

Structural Analogs with Nitropropenyl Groups

  • 1-Phenyl-2-nitropropene (CAS 705-60-2): Structure: Benzene ring with a nitropropenyl group (CH₂C(NO₂)=CH₂) but lacks the trifluoromethyl substituent. Molecular Formula: C₉H₉NO₂ vs. C₁₀H₈F₃NO₂ for the target compound. Pharmacological Class: Classified as a "fine chemical," indicating industrial or synthetic utility . Key Difference: Absence of -CF₃ reduces steric hindrance and alters electronic properties compared to the target compound.
  • 1-(2-Methylphenyl)-2-Nitropropene (CAS 103205-27-2): Structure: Features a methyl group in the ortho position instead of -CF₃. Molecular Formula: C₁₀H₁₁NO₂. Synonym: 1-Methyl-2-(2-nitroprop-1-en-1-yl)benzene . Impact of Methyl Group: Electron-donating methyl substituent may reduce electrophilic reactivity compared to the electron-withdrawing -CF₃ in the target compound.

Trifluoromethyl-Substituted Derivatives

  • 1-(3-Bromoprop-1-en-2-yl)-4-(trifluoromethyl)benzene: Structure: Para-trifluoromethyl group with a bromopropenyl substituent. Synthesis: Derived from 2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol via bromination .
  • 1-(2-(4-(Trifluoromethyl)phenyl)vinyl)-4-(trifluoromethyl)benzene (15a) :

    • Structure : Bis-trifluoromethyl groups in para positions with a vinyl linker.
    • Molecular Formula : C₁₆H₁₀F₆.
    • Application : Synthesized via Wittig olefination for use in mechanistic studies of catalysis .
    • Comparison : Extended conjugation and dual -CF₃ groups enhance electron-withdrawing effects but reduce solubility relative to the target compound.

Substituent Position and Electronic Effects

  • 1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene (CAS 1221272-94-1) :

    • Structure : Nitro group in para position to a branched trifluoroethyl chain.
    • Impact : Para-nitro orientation maximizes resonance stabilization, differing from the ortho-trifluoromethyl arrangement in the target compound .
  • 2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene (CAS 1417569-47-1): Structure: Nitro and -CF₃ groups in meta positions, with a trichloromethoxy substituent.

Data Table: Key Compounds and Properties

Compound Name Molecular Formula Substituents CAS Number Key Feature Reference
1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene C₁₀H₈F₃NO₂ o-CF₃, nitropropenyl - Dual electron-withdrawing groups -
1-Phenyl-2-nitropropene C₉H₉NO₂ Nitropropenyl 705-60-2 Fine chemical utility
1-(2-Methylphenyl)-2-nitropropene C₁₀H₁₁NO₂ o-CH₃, nitropropenyl 103205-27-2 Methyl substitution
1-(3-Bromoprop-1-en-2-yl)-4-(trifluoromethyl)benzene C₁₀H₈BrF₃ p-CF₃, bromopropenyl - Bromine reactivity
1-Nitro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene C₉H₈F₃NO₂ p-CF₃CH(CH₃), nitro 1221272-94-1 Branched trifluoroethyl chain

Research Findings and Implications

  • Synthetic Challenges : The ortho-trifluoromethyl group in the target compound may complicate synthesis due to steric hindrance, as seen in analogous compounds requiring careful optimization (e.g., bromopropenyl derivatives in ).
  • Electronic Effects : The nitro group’s conjugation with the aromatic ring and -CF₃’s inductive effects likely enhance electrophilic substitution resistance compared to methyl- or methoxy-substituted analogs .
  • Potential Applications: While direct data on the target compound’s uses are lacking, structurally related compounds exhibit utility in catalysis (e.g., Wittig-derived bis-CF₃ systems ) and fine chemical synthesis .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound can be synthesized via halogenation or coupling reactions. For example, bromination of trifluoromethyl-substituted benzene derivatives (e.g., 1-ethyl-2-(trifluoromethyl)benzene) using Br₂ with Fe or AlBr₃ as catalysts under controlled conditions ensures regioselectivity at the β-position . Alternatively, cross-coupling reactions involving nitroalkenes and trifluoromethylbenzene precursors, as seen in related compounds, employ palladium catalysts and inert atmospheres to stabilize reactive intermediates. Solvent polarity and temperature (e.g., 60–80°C in acetonitrile) are critical for minimizing side products like regioisomers .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct chemical shifts for the nitropropene group (e.g., δ ~6.5–7.5 ppm for vinylic protons; δ ~140–150 ppm for nitro-bearing carbons) and trifluoromethyl (δ ~110–125 ppm, with ¹⁹F coupling) confirm substitution patterns .
  • IR Spectroscopy : Strong absorptions at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1120 cm⁻¹ (C-F stretches) validate functional groups .
  • HRMS : Precise molecular ion peaks (e.g., [M+H]+ at m/z 258.05 for C₁₀H₈F₃NO₂) confirm molecular weight .

Advanced Questions

Q. How do the electronic effects of the nitro and trifluoromethyl groups impact the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, while the trifluoromethyl group exerts an inductive electron-withdrawing effect. This dual activation polarizes the benzene ring, directing nucleophilic attacks to specific positions. For example, in SNAr reactions, the nitro group enhances electrophilicity at the para-position relative to itself, as observed in derivatives like 2-chloro-4-nitrobenzotrifluoride . Computational studies (e.g., DFT calculations) can quantify these effects by analyzing frontier molecular orbitals and charge distribution .

Q. What strategies can mitigate conflicting data in reaction optimization studies for derivatives of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to systematically vary parameters (e.g., catalyst loading, solvent ratios) and identify interactions affecting yield .
  • In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation, resolving discrepancies between theoretical and observed product distributions .
  • Isotopic Labeling : ¹⁸O or ¹⁵N labeling in nitro groups helps distinguish between competing pathways (e.g., elimination vs. substitution) .

Q. How can computational modeling predict the compound’s interactions in biological systems?

  • Methodological Answer :

  • Molecular Docking : Simulate binding affinities with target proteins (e.g., oxysterol-binding proteins) using software like AutoDock. The trifluoromethyl group’s hydrophobicity and nitro group’s polarity influence binding pocket compatibility .
  • QSAR Studies : Correlate structural descriptors (e.g., Hammett σ values for substituents) with bioactivity data from analogs, such as antiproliferative IC₅₀ values .
  • MD Simulations : Assess stability of ligand-protein complexes over time, identifying critical hydrogen bonds or π-π stacking interactions with aromatic residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene
Reactant of Route 2
1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene

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